1-Benzylpiperidine-4-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of 4-benzylpiperidine carboxamides involves key steps such as amidation and substitution. Studies have shown that derivatives with a 3-carbon linker display better activity, highlighting the importance of chain length in the synthesis process. For instance, 4-biphenyl- and 2-naphthyl-substituted derivatives have demonstrated greater dual reuptake inhibition, underscoring the synthetic flexibility and potential pharmacological applications of these compounds (Paudel et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of 1-Benzylpiperidine-4-carboxamide derivatives has revealed that structural modifications can significantly impact their activity as acetylcholinesterase inhibitors. Introduction of a lipophilic environment and substitutions at specific positions on the pyridazine ring have been found to be favorable for enzymatic inhibitory activity, indicating the critical role of molecular architecture in determining biological efficacy (Contreras et al., 2001).
Chemical Reactions and Properties
1-Benzylpiperidine-4-carboxamide and its derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, reactions involving N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base have led to novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing the compound's versatility in chemical synthesis and the potential for developing new therapeutic agents (Pouramiri et al., 2017).
Physical Properties Analysis
The physical properties of 1-Benzylpiperidine-4-carboxamide derivatives are crucial for their application in medicinal chemistry. Studies focusing on the solubility, stability, and bioavailability of these compounds are essential for advancing their therapeutic potential. For example, certain derivatives have demonstrated good aqueous solubility and oral bioavailability across multiple species, which are key factors for developing effective pharmaceutical agents (Penning et al., 2008).
Scientific Research Applications
Dual Serotonin and Norepinephrine Reuptake Inhibition
1-Benzylpiperidine-4-carboxamide derivatives have shown potential as dual serotonin and norepinephrine reuptake inhibitors. The synthesis of these compounds involves amidation and substitution, with derivatives displaying enhanced activity compared to venlafaxine HCl, a standard drug in this domain. The 4-biphenyl- and 2-naphthyl-substituted derivatives, in particular, demonstrated greater dual reuptake inhibition (Paudel et al., 2015).
NR2B Subunit-Selective Antagonists
Compounds derived from 1-Benzylpiperidine-4-carboxamide have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This discovery is significant for establishing the structure-activity relationship (SAR) and improving the ADME properties of the lead compound (Borza et al., 2007).
Poly(ADP-ribose) Polymerase Inhibitors
Phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives, including those related to 1-Benzylpiperidine-4-carboxamide, have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown significant potency in both PARP enzyme and cellular assays, making them potential candidates for cancer therapy (Penning et al., 2010).
Corrosion Inhibition Properties
1-Benzylpiperidine-4-carboxamide derivatives have been studied for their corrosion inhibitive properties on mild steel in phosphoric acid medium. The inhibition efficiency of these compounds has been linked to their molecular structure and concentration, showcasing their potential in industrial applications (Ousslim et al., 2014).
Potential Acetylcholinesterase Inhibitors
N-(1-Benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed and synthesized as potential acetylcholinesterase inhibitors, have shown moderate activity toward acetylcholinesterase (AChE). These compounds could contribute to the treatment of diseases like Alzheimer’s, where AChE inhibition is a key therapeutic strategy (Pashaei et al., 2021).
CCR5 Antagonist with Anti-HIV-1 Activity
1-Benzylpiperidine-4-carboxamide derivatives have been identified as CCR5 antagonists with highly potent anti-HIV-1 activity. These compounds, like TAK-220, show high CCR5 binding affinity and potent inhibition of HIV-1 replication, marking them as significant in HIV-1 treatment research (Imamura et al., 2006).
Modulating Triple Reuptake Inhibitors
Research on the structural requirements for modulating 4-Benzylpiperidine Carboxamides from serotonin/norepinephrine reuptake inhibitors to triple reuptake inhibitors has provided insights into the selectivity of these molecules for monoamine transporters. This research is crucial for developing new therapies for neuropsychiatric and neurodegenerative disorders (Paudel et al., 2021).
Future Directions
While specific future directions for 1-Benzylpiperidine-4-carboxamide are not mentioned in the retrieved data, piperidine derivatives are of significant interest in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and are often used as building blocks for drug design .
properties
IUPAC Name |
1-benzylpiperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICIJWHSZXTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354810 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-4-carboxamide | |
CAS RN |
62992-68-1 | |
Record name | 1-benzylpiperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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